Comparative Lipophilicity (LogP): Ortho Isomer Demonstrates Higher Predicted Lipophilicity Than Para Isomer
The ortho-substituted 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene exhibits a higher computed lipophilicity compared to its para-substituted analog. This difference is critical for predicting membrane permeability and distribution in biological systems, making the ortho isomer a potentially more valuable scaffold for central nervous system (CNS) drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (para-isomer, CAS 130365-87-6): ACD/LogP = 3.66 |
| Quantified Difference | Difference of 0.14 log units (approx. 38% higher partition coefficient) |
| Conditions | Target data computed by PubChem (XLogP3 3.0). Comparator data computed by ACD/Labs Percepta Platform v14.00. |
Why This Matters
Higher lipophilicity directly impacts ADME properties; a 0.14 LogP difference can translate to significant variations in blood-brain barrier penetration, affecting the selection of this building block for CNS-targeted programs.
- [1] PubChem. (2025). 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene. PubChem CID 3023321. Computed Property: XLogP3-AA. View Source
